

Structure Elucidation of N-(tert-Butoxycarbonyl)aniline-13C6: A Technical Guide

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Compound of Interest

Compound Name: *N*-(tert-Butoxycarbonyl)aniline-13C6

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This in-depth technical guide provides a comprehensive overview of the structure elucidation of **N-(tert-Butoxycarbonyl)aniline-13C6**. It details the key analytical techniques and experimental protocols required for the unambiguous identification and characterization of this isotopically labeled compound.

Compound Identification

Property	Value	Source
Compound Name	N-(tert-Butoxycarbonyl)aniline-13C6	-
Synonyms	N-BOC-aniline-13C6, tert-butyl N-((1,2,3,4,5,6-13C6)phenyl)carbamate	PubChem[1]
CAS Number	176850-21-8	PubChem[1]
Molecular Formula	$^{13}\text{C}_6\text{C}_5\text{H}_{15}\text{NO}_2$	Biosynth[2]
Molecular Weight	199.20 g/mol	PubChem[1]
Isotopic Purity	99 atom % ^{13}C	Sigma-Aldrich

Spectroscopic Data and Analysis

The structure of **N-(tert-Butoxycarbonyl)aniline-13C6** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of **N-(tert-Butoxycarbonyl)aniline-13C6**, providing detailed information about the carbon and proton environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing carbamate group.

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-2', H-6'	~7.3	Multiplet
H-3', H-4', H-5'	~7.0 - 7.2	Multiplet
-NH-	~6.5	Singlet (broad)
-C(CH ₃) ₃	~1.5	Singlet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is the definitive tool for confirming the isotopic labeling of the aniline ring. Due to the 99% ¹³C enrichment of the aromatic ring, complex ¹³C-¹³C spin-spin coupling patterns will be observed. The chemical shifts of the tert-butoxycarbonyl group remain unaffected.

Assignment	Predicted Chemical Shift (δ , ppm)	Predicted ^{13}C - ^{13}C Coupling Constants (J, Hz)
$^{13}\text{C-1}'$	~138	$^1\text{J}(\text{C1}'-\text{C2}') \approx 55\text{-}60 \text{ Hz}$, $^2\text{J}(\text{C1}'-\text{C3}') \approx 1\text{-}3 \text{ Hz}$, $^3\text{J}(\text{C1}'-\text{C4}') \approx 7\text{-}10 \text{ Hz}$
$^{13}\text{C-2}', ^{13}\text{C-6}'$	~118	$^1\text{J}(\text{C2}'-\text{C1}') \approx 55\text{-}60 \text{ Hz}$, $^1\text{J}(\text{C2}'-\text{C3}') \approx 55\text{-}60 \text{ Hz}$, $^2\text{J}(\text{C2}'-\text{C4}') \approx 7\text{-}10 \text{ Hz}$, $^3\text{J}(\text{C2}'-\text{C5}') \approx 1\text{-}3 \text{ Hz}$
$^{13}\text{C-3}', ^{13}\text{C-5}'$	~129	$^1\text{J}(\text{C3}'-\text{C2}') \approx 55\text{-}60 \text{ Hz}$, $^1\text{J}(\text{C3}'-\text{C4}') \approx 55\text{-}60 \text{ Hz}$, $^2\text{J}(\text{C3}'-\text{C1}') \approx 1\text{-}3 \text{ Hz}$, $^3\text{J}(\text{C3}'-\text{C6}') \approx 7\text{-}10 \text{ Hz}$
$^{13}\text{C-4}'$	~123	$^1\text{J}(\text{C4}'-\text{C3}') \approx 55\text{-}60 \text{ Hz}$, $^2\text{J}(\text{C4}'-\text{C2}') \approx 7\text{-}10 \text{ Hz}$
$-\text{C=O}$	~153	-
$-\text{C}(\text{CH}_3)_3$	~80	-
$-\text{C}(\text{CH}_3)_3$	~28	-

Note: Predicted chemical shifts are based on data for the unlabeled compound. Coupling constants are estimated based on values reported for benzene.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

Ion	Predicted m/z	Notes
$[M+H]^+$	200.13	Protonated molecular ion. The +6 mass shift compared to the unlabeled compound (m/z 194) confirms the $^{13}C_6$ labeling.
$[M+Na]^+$	222.11	Sodium adduct.
$[M-C_4H_8+H]^+$	144.08	Loss of isobutylene from the tert-butyl group.
$[^{13}C_6H_5NH_2]^+$	99.08	Fragment corresponding to aniline- $^{13}C_6$.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm ⁻¹)	Vibration	Intensity
~3400	N-H Stretch	Medium
~3050	Aromatic C-H Stretch	Medium
~2980	Aliphatic C-H Stretch	Strong
~1730	C=O Stretch (Amide I)	Strong
~1590, 1490	Aromatic C=C Stretch	Medium-Strong
~1520	N-H Bend (Amide II)	Strong
~1230	C-N Stretch	Strong
~1160	C-O Stretch	Strong

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)aniline- $^{13}C_6$

A standard procedure for the N-Boc protection of an amine can be adapted for the synthesis of the title compound.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Aniline-¹³C₆ (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
- Triethylamine (Et₃N) (1.2 eq) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Procedure:

- Dissolve Aniline-¹³C₆ in the chosen solvent in a round-bottom flask.
- Add the base (e.g., triethylamine) to the solution.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain **N-(tert-Butoxycarbonyl)aniline-13C6** as a solid.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **N-(tert-Butoxycarbonyl)aniline-13C6**.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Transfer the solution to an NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.

 ^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-12 ppm.

 ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Number of Scans: 1024 or more, due to the lower natural abundance of ^{13}C (though high enrichment in the ring mitigates this for those carbons).
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

- Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrument Parameters (Typical):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150 °C.
- Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.
- Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

Sample Preparation (Thin Film):

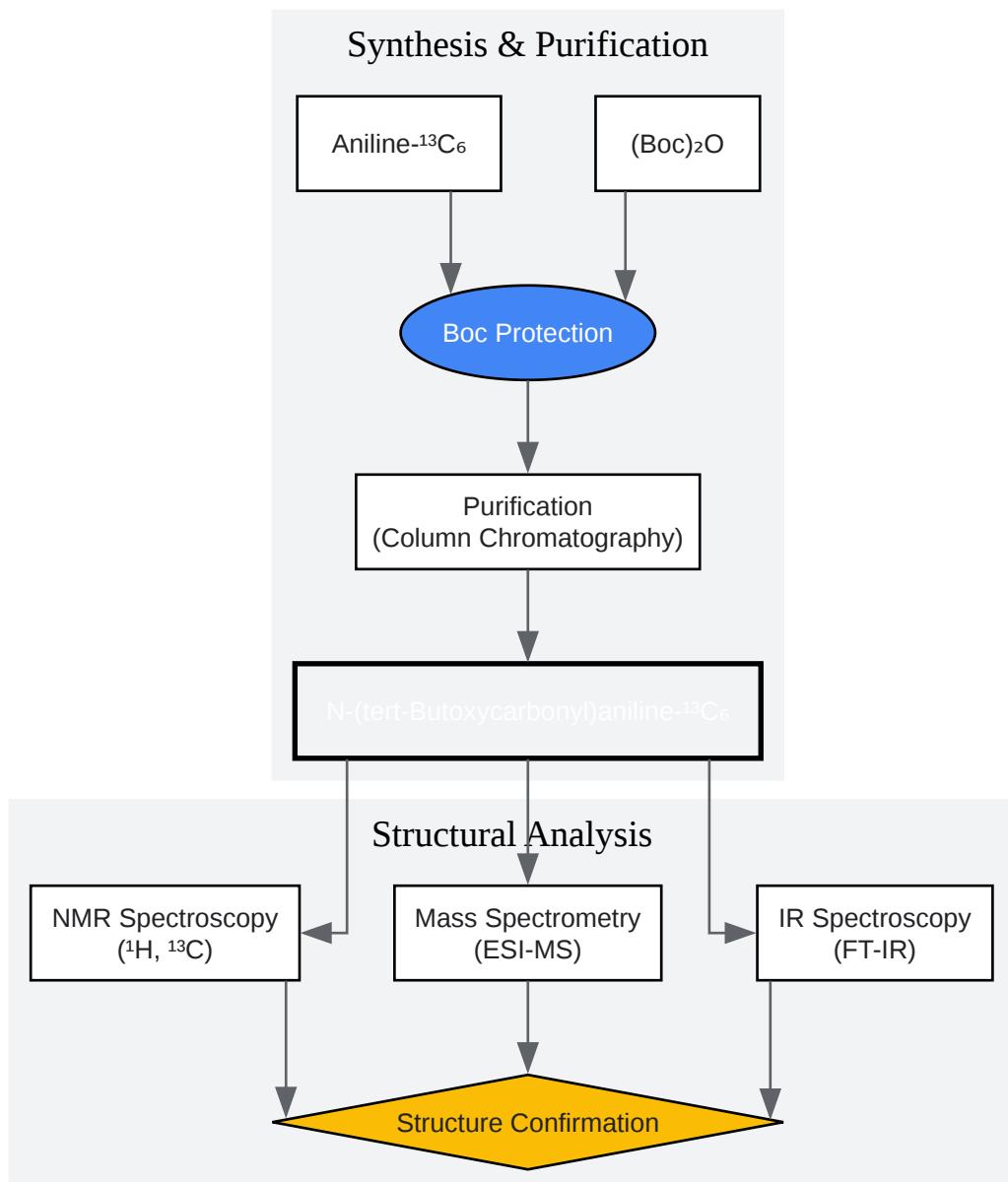
- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
- Apply a drop of the solution to a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm⁻¹.

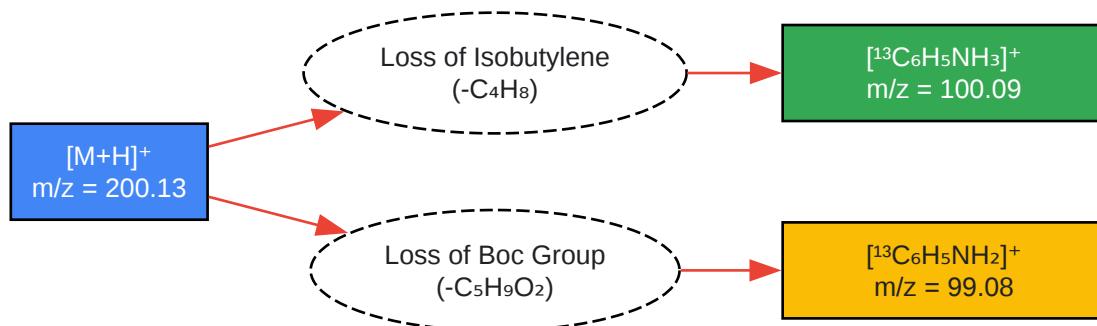
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .

Visualizations

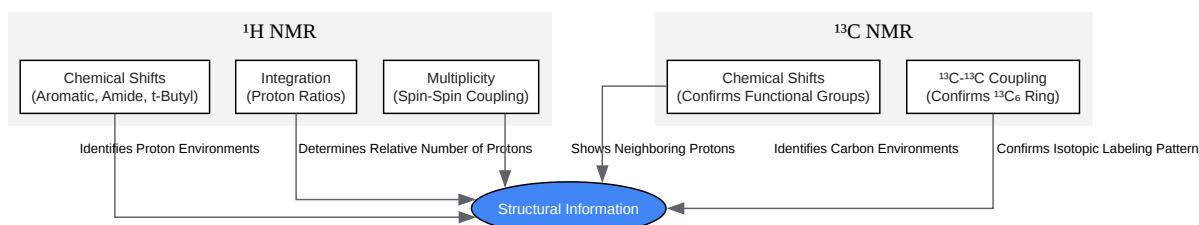


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Caption: Workflow for the synthesis and structural elucidation of **N-(tert-Butoxycarbonyl)aniline-13C6**.

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Caption: Predicted ESI-MS fragmentation pathway for **N-(tert-Butoxycarbonyl)aniline-13C6**.

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Caption: Logical relationships of NMR data to the structural elucidation of the target molecule.

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